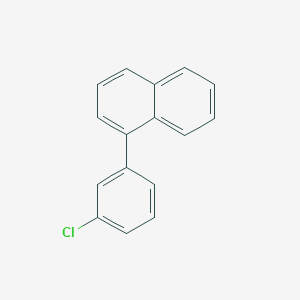

1-(3-Chlorophenyl)naphthalene

Description

Historical Context and Evolution of Naphthalene (B1677914) Chemistry in Modern Organic Synthesis

Naphthalene, the simplest polycyclic aromatic hydrocarbon, was first isolated from coal tar in the early 1820s by English chemist John Kidd. vaia.comnumberanalytics.com This discovery marked a significant milestone, demonstrating that coal could be a source of valuable chemical compounds beyond its use as a fuel. encyclopedia.com The determination of naphthalene's chemical structure, consisting of two fused benzene (B151609) rings, is credited to German chemist Emil Erlenmeyer in 1866. wikipedia.org

Initially obtained through the fractional distillation of coal tar, modern synthesis methods for naphthalene and its derivatives have evolved to include more efficient and environmentally conscious catalytic processes. encyclopedia.comijrpr.com Naphthalene's aromatic nature makes it susceptible to a variety of reactions, including electrophilic aromatic substitution, oxidation, and reduction, establishing it as a versatile building block in organic synthesis. ijrpr.com It serves as a precursor for numerous industrially important chemicals, most notably phthalic anhydride, which is used in the production of polymers, dyes, and resins. numberanalytics.comencyclopedia.comijrpr.com The ongoing exploration of naphthalene chemistry continues to yield novel materials and compounds with diverse applications. ijrpr.com

The Significance of Aryl-Substituted Naphthalenes in Medicinal Chemistry and Materials Science Research

In medicinal chemistry , the conjugation of aryl and heteroaryl groups to a naphthalene core has been shown to enhance the biological activities of the parent naphthalene structure. researchgate.net Research has demonstrated that these derivatives can exhibit a wide range of therapeutic effects, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. evitachem.comresearchgate.net For instance, certain aryl-substituted naphthalene-linked pyrrolobenzodiazepine (PBD) conjugates have shown potent anticancer activity by inducing apoptosis in cancer cells. nih.govresearchgate.net The diverse biological activities of ureas, a class of compounds known for their antiviral and anticancer properties, have also spurred interest in aryl-naphthalene urea (B33335) derivatives. ontosight.ai

In materials science , the unique electronic properties of aryl-substituted naphthalenes make them promising candidates for the development of new materials. evitachem.com They are explored for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent dyes. rsc.org The introduction of different aryl substituents can tune the absorption and emission spectra of the naphthalene core, allowing for the creation of materials with tailored optical properties. rsc.orgbeilstein-journals.org Furthermore, the stability of the radical anions of some naphthalene derivatives makes them suitable for electron transport applications. rsc.org

Rationale for Investigating the Specificity of 1-(3-Chlorophenyl)naphthalene

The specific investigation of 1-(3-Chlorophenyl)naphthalene is driven by the unique influence of its substituent pattern on the molecule's properties and reactivity. The presence of a chlorine atom at the meta position of the phenyl ring introduces specific electronic and steric effects that distinguish it from other isomers and unsubstituted naphthalenes. evitachem.com

This particular substitution can affect the electronic distribution within the molecule, influencing its behavior in chemical reactions. evitachem.com For example, in electrophilic aromatic substitution reactions, the chlorine atom can help stabilize intermediates. evitachem.com The chlorophenyl group also serves as a versatile site for further functionalization through nucleophilic substitution reactions, allowing for the synthesis of more complex molecules. evitachem.com

From a research perspective, understanding the impact of the 3-chloro substitution is crucial for designing molecules with specific biological activities or material properties. evitachem.com Studies on related compounds, such as N-(3-chlorophenyl)naphthalene-1-carboxamide, have shown that the position of the chlorine atom can be a key determinant of the compound's biological efficacy. mdpi.com

Overview of Research Directions and Open Questions Concerning 1-(3-Chlorophenyl)naphthalene

Current research on 1-(3-Chlorophenyl)naphthalene and related aryl-naphthalenes is multifaceted, with several key areas of investigation and unanswered questions.

Synthesis and Reactivity:

Efficient Synthesis: While methods like organonickel-catalyzed coupling reactions exist for its synthesis, ongoing research aims to develop even more efficient, selective, and environmentally friendly synthetic routes. evitachem.comcaltech.edu The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a prominent area of exploration for synthesizing aryl-naphthalenes. nih.gov

Reaction Mechanisms: A deeper understanding of the reaction mechanisms, including the role of catalysts and the influence of reaction conditions on product yields and selectivity, remains an active area of study. evitachem.comthieme-connect.com

Medicinal Chemistry Applications:

Biological Activity: A primary research direction is the continued investigation of the potential biological activities of 1-(3-Chlorophenyl)naphthalene and its derivatives, particularly their anticancer and anti-inflammatory properties. evitachem.com

Structure-Activity Relationships (SAR): A key open question is to elucidate the precise structure-activity relationships. Understanding how modifications to the 1-(3-chlorophenyl)naphthalene scaffold affect its biological targets and efficacy is crucial for the rational design of new therapeutic agents. mdpi.com

Materials Science Applications:

Optical and Electronic Properties: Research is focused on characterizing and tuning the photoluminescent and electronic properties of 1-(3-Chlorophenyl)naphthalene and its derivatives for applications in materials science, such as in OLEDs. rsc.org

Material Design: An ongoing challenge is to predict and control the solid-state packing and intermolecular interactions of these molecules to optimize their performance in electronic devices.

Physicochemical Properties:

Data Table of Physicochemical Properties of 1-(3-Chlorophenyl)naphthalene:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁Cl | evitachem.com |

| Molecular Weight | ~220.66 g/mol | evitachem.com |

| Melting Point | 60-65 °C | evitachem.com |

| Boiling Point | ~295 °C | evitachem.com |

| Density | ~1.2 g/cm³ | evitachem.com |

| Refractive Index | ~1.65 | evitachem.com |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | evitachem.com |

Properties

IUPAC Name |

1-(3-chlorophenyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITCIFCXPVRFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720365 | |

| Record name | 1-(3-Chlorophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7731-48-8 | |

| Record name | 1-(3-Chlorophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1 3 Chlorophenyl Naphthalene and Its Congeners

Direct Arylation Strategies for Naphthalene (B1677914) Core Functionalization

Direct arylation strategies offer an efficient route to 1-(3-Chlorophenyl)naphthalene and its analogs by forming the key carbon-carbon bond directly on the naphthalene scaffold. These methods often rely on transition metal catalysis to activate otherwise inert C-H bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Organonickel-Catalyzed Grignard-Aryl Halide Coupling)

The Kumada coupling, a classic cross-coupling reaction, provides a powerful method for the formation of carbon-carbon bonds between aryl halides and Grignard reagents, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org In the context of synthesizing 1-(3-Chlorophenyl)naphthalene, this would involve the reaction of a 1-halonaphthalene (such as 1-bromonaphthalene) with 3-chlorophenylmagnesium bromide.

Nickel catalysts are particularly effective for this transformation. The catalytic cycle is generally understood to involve the oxidative addition of the nickel(0) catalyst to the 1-halonaphthalene, followed by transmetalation with the 3-chlorophenylmagnesium bromide, and concluding with reductive elimination to yield the 1-(3-chlorophenyl)naphthalene product and regenerate the nickel(0) catalyst. wikipedia.org Ligand-free nickel-catalyzed Kumada couplings have been successfully applied to the reaction of aryl bromides, including 1-bromonaphthalene, with Grignard reagents. rhhz.net For instance, the coupling of 2-bromonaphthalene (B93597) with tert-butylmagnesium chloride has been demonstrated using NiCl₂ in the absence of a ligand, suggesting a similar approach would be viable for the synthesis of the target compound. rhhz.net

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-Halonaphthalene | 3-Chlorophenylmagnesium bromide | Nickel(II) salt (e.g., NiCl₂) | 1-(3-Chlorophenyl)naphthalene |

| 2-Bromonaphthalene | tert-Butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ | 2-tert-Butylnaphthalene |

This table illustrates the general principle of the Kumada coupling for naphthalene derivatives.

Palladium-Catalyzed Synthetic Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, and various palladium-catalyzed methods can be employed for the direct arylation of naphthalene. A notable approach is the direct C-H arylation, which avoids the need for pre-functionalized naphthalene substrates like halo- or organometallic naphthalenes.

One such method involves the use of palladium on carbon (Pd/C) as a catalyst in the reaction of naphthalene with diaryliodonium salts. This heterogeneous catalytic system has been shown to achieve highly selective α-arylation of naphthalene. The reaction proceeds with excellent regioselectivity, favoring the formation of the 1-arylnaphthalene isomer over the 2-arylnaphthalene isomer. This methodology is advantageous due to the operational simplicity of using a heterogeneous catalyst and the avoidance of specialized ligands.

| Naphthalene Substrate | Arylating Agent | Catalyst | Key Feature |

| Naphthalene | Diphenyliodonium salt | Pd/C | High α-selectivity (>94:6) |

Other Catalytic and Stoichiometric Aryl-Naphthalene Coupling Protocols

Beyond nickel and palladium, other transition metals have been shown to catalyze the direct arylation of naphthalene derivatives. These alternative methods can offer different reactivity profiles and substrate scope.

Rhodium-Catalyzed Arylation: Rhodium complexes are capable of catalyzing the C-H functionalization of arenes. For instance, rhodium catalysts have been used for the annulation of 3-arylisoxazoles with 1,6-diynes to produce fused naphthalene systems, demonstrating their utility in forming bonds with aryl groups on a naphthalene core.

Copper-Catalyzed Arylation: Copper catalysis represents a more economical and sustainable alternative to precious metal catalysis. Copper(II) catalysts have been successfully employed for the remote C-H arylation of 1-naphthamide (B1198061) derivatives using aryliodonium salts as the arylating agent. While this specific example demonstrates C7-arylation, it highlights the potential of copper catalysts in the broader context of naphthalene functionalization.

Multi-Step Synthesis Pathways Involving Naphthalene and Chlorophenyl Precursors

Multi-step syntheses provide an alternative to direct arylation, often involving the construction of the target molecule through a sequence of reactions that build upon naphthalene and chlorophenyl starting materials.

Derivatization of Naphthalene-1-Carboxanilides

While not a direct conversion, naphthalene-1-carboxanilides can be considered as potential precursors in multi-step syntheses. The synthesis of arylnaphthalene lactones, for example, can proceed through precursors that are structurally related to naphthalene carboxamides. A synthetic strategy could potentially involve the conversion of a naphthalene-1-carboxanilide to a different functional group that is more amenable to C-C bond formation, or using the amide itself to direct a C-H activation at a different position before further manipulation. However, this is generally a less direct route compared to cross-coupling methods for the synthesis of simple 1-arylnaphthalenes.

Condensation Reactions with Naphthalene Derivatives

Condensation reactions, such as the Friedel-Crafts acylation, offer a classic and effective multi-step pathway to 1-arylnaphthalenes. This approach involves two main steps:

Friedel-Crafts Acylation: Naphthalene can be acylated with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukkhanacademy.org This electrophilic aromatic substitution reaction introduces the 3-chlorobenzoyl group onto the naphthalene ring. The reaction conditions can be controlled to favor substitution at the 1-position (α-position), which is kinetically favored.

Reduction of the Ketone: The resulting ketone, 1-(3-chlorobenzoyl)naphthalene, can then be reduced to the corresponding methylene (B1212753) group (-CH₂-). Classic reduction methods like the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions can be employed to remove the carbonyl oxygen, yielding the final product, 1-(3-chlorobenzyl)naphthalene. To obtain 1-(3-chlorophenyl)naphthalene, a dehydration or aromatization step would be required if the initial condensation leads to a hydroaromatic intermediate, or if the reduction method is chosen to yield the fully aromatic system directly. A more direct conversion of the ketone to the aryl compound can be achieved through methods like catalytic hydrogenation under forcing conditions or conversion to a tosylhydrazone followed by reduction.

| Step | Reaction Type | Reactants | Catalyst | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Naphthalene, 3-Chlorobenzoyl chloride | AlCl₃ | 1-(3-Chlorobenzoyl)naphthalene |

| 2 | Reduction | 1-(3-Chlorobenzoyl)naphthalene | e.g., Zn(Hg), HCl | 1-(3-Chlorobenzyl)naphthalene |

This table outlines a plausible two-step synthesis of a congener of the target compound via a Friedel-Crafts reaction.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The successful synthesis of 1-(3-chlorophenyl)naphthalene via methods like the Suzuki-Miyaura coupling is highly dependent on the careful optimization of several reaction parameters. The selection of catalyst, ligand, base, and solvent system is critical for maximizing product yield and minimizing reaction times.

Catalyst and Ligand Selection: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a frequently used catalyst for these types of couplings. mdpi.com The choice of ligand is also crucial, as it stabilizes the palladium center and facilitates the catalytic cycle. Phosphine-based ligands are common, and their steric and electronic properties can be tuned to improve reaction efficiency. For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.

Base and Solvent Effects: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction. A variety of inorganic and organic bases can be employed, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being effective choices. mdpi.com The selection of the base is often linked to the choice of solvent. A study on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids found that a combination of K₃PO₄ as the base and 1,4-dioxane (B91453) as the solvent provided good yields. mdpi.com Solvent systems for these reactions are typically a mixture of an organic solvent (like toluene, DMF, or 1,4-dioxane) and water, as the aqueous phase is necessary to dissolve the inorganic base. mdpi.comresearchgate.net

Yield Enhancement Strategies: To enhance the yield of the desired biaryl product, several strategies can be implemented.

Controlling Stoichiometry: Using a slight excess of the boronic acid reagent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. mdpi.comnih.gov

Temperature and Reaction Time: Reaction temperatures typically range from 70-80°C to ensure a reasonable reaction rate without promoting decomposition. mdpi.com The reaction progress is monitored until the starting materials are consumed, which can take several hours.

Substrate Electronics: The electronic properties of the coupling partners can influence the reaction outcome. Generally, electron-rich boronic acids tend to produce good yields in Suzuki-Miyaura couplings. mdpi.com Conversely, electron-deficient aryl halides are often more reactive.

The optimization process is often empirical, requiring the screening of various combinations of these parameters to identify the ideal conditions for a specific substrate pair.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Aryl-Aryl Bond Formation

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 70-80 | Moderate (40%) |

| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile | 70-80 | Moderate (36%) |

| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good (60%) |

| 4 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 70-80 | Good (80%) |

This table is a representative example based on findings for similar pyrimidine-based compounds to illustrate the effect of solvent and base optimization. mdpi.com

Regioselective Synthesis and Isomer Control in Naphthalene Functionalization

A significant challenge in the functionalization of naphthalene is controlling the position of substitution, as there are two distinct positions available for electrophilic attack: C1 (alpha) and C2 (beta). The synthesis of 1-(3-chlorophenyl)naphthalene specifically requires high regioselectivity for the C1 position.

Kinetic vs. Thermodynamic Control: The regioselectivity of substitution on the naphthalene ring is a classic example of kinetic versus thermodynamic control. thecatalyst.orgacs.orgstackexchange.com

Kinetic Control: Substitution at the C1 (alpha) position is generally faster and thus kinetically favored. This is because the carbocation intermediate (arenium ion) formed during attack at the C1 position is more stable, as it can be stabilized by two resonance structures that preserve the aromaticity of the adjacent benzene (B151609) ring. stackexchange.com Reactions carried out under milder conditions, such as lower temperatures, tend to favor the formation of the kinetic product, the 1-substituted isomer. thecatalyst.org

Thermodynamic Control: The 2-substituted (beta) isomer is often the thermodynamically more stable product. This increased stability is attributed to reduced steric hindrance. In the 1-substituted isomer, there is a significant steric interaction between the substituent at C1 and the hydrogen atom at the C8 position (a peri-interaction). stackexchange.comechemi.com Under more forcing conditions, such as higher temperatures and longer reaction times, which allow for the reaction to equilibrate, the more stable thermodynamic product is favored. stackexchange.comechemi.com

Therefore, to achieve the regioselective synthesis of 1-(3-chlorophenyl)naphthalene, reaction conditions should be tailored to favor kinetic control. This typically involves using lower reaction temperatures and carefully monitoring the reaction time to isolate the product before significant isomerization to the more stable 2-isomer can occur.

Steric and Electronic Effects: The regiochemical outcome is also influenced by the steric and electronic nature of both the naphthalene substrate and the incoming electrophile or coupling partner. canterbury.ac.nznih.gov In palladium-catalyzed cross-coupling reactions, the choice of ligand can exert steric control that influences the site of reaction. Bulky ligands on the palladium catalyst may preferentially direct the coupling to the less sterically hindered position of a naphthalene substrate, although the inherent electronic preference for the C1 position often dominates. The regioselectivity is ultimately dictated by the relative stabilities of the transition states leading to the different isomers. nih.gov

Despite a comprehensive search for the crystal structure of 1-(3-Chlorophenyl)naphthalene, the necessary crystallographic data required to fulfill the detailed article outline is not available in the public domain. Searches for X-ray crystallography studies, specific entries in crystallographic databases, and related literature have not yielded the specific solid-state structural information for this compound.

The provided outline requires precise, experimentally determined data for sections including:

Solid State Structure and Intermolecular Interactions of 1 3 Chlorophenyl Naphthalene

Supramolecular Architecture and Non-Covalent Interactions:A detailed analysis of π-π stacking, hydrogen bonding, and halogen bonding interactions is entirely dependent on having the crystallographic data that reveals the packing of the molecules in the crystal lattice.

While searches provided information on related compounds and general principles of intermolecular interactions in chlorophenyl and naphthalene-containing molecules, no specific data for 1-(3-Chlorophenyl)naphthalene could be found. Without this foundational information, it is impossible to generate a scientifically accurate and thorough article that strictly adheres to the requested outline.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the required experimental data in the scientific literature.

In-depth Analysis of 1-(3-Chlorophenyl)naphthalene Reveals Research Gap in Solid-State Characterization

Despite the importance of understanding solid-state properties for advancements in materials science and pharmaceuticals, a comprehensive crystallographic and crystal engineering study of the specific chemical compound 1-(3-Chlorophenyl)naphthalene remains conspicuously absent from publicly available scientific literature. Extensive searches for detailed research findings on its solid-state structure, intermolecular interactions, and potential polymorphism have not yielded specific experimental data for this particular molecule.

While the broader families of naphthalene (B1677914) and chlorophenyl derivatives are subjects of extensive research, the unique isomeric configuration of 1-(3-Chlorophenyl)naphthalene appears to be an uncharacterized area in solid-state chemistry. The precise arrangement of molecules in a crystal lattice, governed by a delicate balance of intermolecular forces, dictates crucial material properties. The absence of a determined crystal structure for 1-(3-Chlorophenyl)naphthalene means that a detailed analysis of these forces and their role in the compound's potential applications is currently not possible.

The Role of Intermolecular Forces in Crystal Engineering and Polymorphism: A General Perspective

In the field of crystal engineering, intermolecular forces are the foundational tools used to design and construct novel crystalline architectures with desired physical and chemical properties. The study of these non-covalent interactions is paramount for predicting and controlling the way molecules assemble in the solid state. Key interactions that would be critical in the analysis of 1-(3-Chlorophenyl)naphthalene, were the data available, include:

π-π Stacking: The aromatic nature of both the naphthalene and chlorophenyl rings suggests the high probability of π-π stacking interactions. These interactions, where the electron-rich π-systems of adjacent aromatic rings align, are a major directional force in the crystal packing of many aromatic compounds. The specific geometry of this stacking (e.g., face-to-face, parallel-displaced) would significantly influence the electronic properties of the solid.

C-H···π Interactions: Hydrogen atoms attached to the carbon skeletons of the naphthalene and chlorophenyl rings can act as weak hydrogen bond donors, interacting with the electron-rich π-faces of neighboring molecules. These interactions, though weaker than classical hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal lattice.

Halogen Bonding: The chlorine atom on the phenyl ring introduces the potential for halogen bonding. In this type of interaction, the electropositive region on the outer surface of the chlorine atom (the σ-hole) can interact favorably with a nucleophilic region on an adjacent molecule, such as the π-system of a naphthalene or phenyl ring. This highly directional interaction is a powerful tool in crystal engineering.

The interplay of these forces determines not only the primary crystal structure but also the possibility of polymorphism . Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, known as polymorphs. Each polymorph of a substance is a distinct solid material with different physical properties, such as melting point, solubility, and stability. The formation of a particular polymorph can be highly sensitive to crystallization conditions (e.g., solvent, temperature, pressure), which subtly alter the energetic landscape and favor the nucleation and growth of one arrangement of intermolecular interactions over another.

Without experimental crystallographic data for 1-(3-Chlorophenyl)naphthalene, any discussion of its specific intermolecular forces, crystal packing, and potential for polymorphism remains purely speculative. The scientific community awaits detailed structural studies to elucidate these fundamental solid-state characteristics.

Data Tables

Due to the lack of specific research findings for 1-(3-Chlorophenyl)naphthalene, no experimental data can be presented. The tables below are placeholders to illustrate the type of data that would be included if a crystal structure analysis were available.

Table 1: Hypothetical Crystallographic Data for 1-(3-Chlorophenyl)naphthalene

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₁Cl |

| Formula Weight | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

| Calculated Density | Data Not Available |

| R-factor | Data Not Available |

Table 2: Hypothetical Key Intermolecular Interactions in 1-(3-Chlorophenyl)naphthalene

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| π-π Stacking | Naphthalene | Phenyl | Data Not Available |

| C-H···π | C-H | Naphthalene π | Data Not Available |

| Halogen Bond (C-Cl···π) | C-Cl | Naphthalene π | Data Not Available |

Reactivity and Reaction Mechanisms Involving the 1 3 Chlorophenyl Naphthalene Scaffold

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Moiety

The naphthalene ring system is inherently more reactive towards electrophiles than benzene (B151609). This is because the activation energy required to form the intermediate carbocation (an arenium ion) is lower, as the aromatic stabilization energy lost is less than that of a benzene ring. libretexts.org Electrophilic attack on unsubstituted naphthalene preferentially occurs at the 1-position (α-position) over the 2-position (β-position) because the intermediate formed from α-attack is more stable. pearson.comwordpress.com

In 1-(3-chlorophenyl)naphthalene, the substituent at the 1-position governs the regioselectivity of subsequent electrophilic attacks on the naphthalene core. The 1-aryl group is generally considered an activating substituent that directs incoming electrophiles to the naphthalene ring. The primary directing influence is towards the C4 (para) and C5 (peri) positions.

The 3-chlorophenyl group itself has a dual electronic nature. The chlorine atom exerts a deactivating inductive effect (-I) by withdrawing electron density through the sigma bond, while simultaneously donating electron density through a resonance effect (+M). youtube.com This makes the chlorophenyl group, as a whole, moderately deactivating compared to an unsubstituted phenyl ring. However, its primary influence on the naphthalene ring is steric and electronic, directing incoming electrophiles based on the stability of the resulting intermediates.

Steric hindrance from the bulky 1-substituent significantly disfavors attack at the C8 (peri) and C2 (ortho) positions. Therefore, electrophilic substitution is most likely to occur at the C4 and C5 positions of the naphthalene ring.

| Position of Attack | Predicted Reactivity | Governing Factors |

|---|---|---|

| C4 (para) | Major Product | Electronic stabilization from the 1-aryl group; moderate steric hindrance. |

| C5 (peri) | Possible Product | Electronic stabilization, but subject to some steric hindrance from the 1-aryl group. |

| C8 (peri) | Minor/No Product | Severe steric hindrance from the adjacent 1-aryl group. |

| Other Positions (C2, C3, C6, C7) | Minor/No Product | Less favorable intermediate stability compared to C4 and C5. |

The mechanism of electrophilic aromatic substitution proceeds via a two-step pathway involving the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orgslideshare.net The first step, which is the rate-determining step, involves the attack of the electrophile (E+) on the π-system of the naphthalene ring, leading to the loss of aromaticity. slideshare.net

Formation of the Arenium Ion: The electrophile adds to a carbon atom of the naphthalene ring, forming a sigma bond and a delocalized positive charge.

Deprotonation: A base removes a proton from the same carbon atom, restoring the aromatic system and yielding the substituted product. slideshare.net

Functional Group Transformations on the Chlorophenyl Unit

The chlorophenyl portion of the molecule offers distinct opportunities for chemical modification, primarily centered around the carbon-chlorine bond and the reactivity of the phenyl ring itself.

The direct replacement of the chlorine atom on the phenyl ring via a nucleophilic aromatic substitution (SNAr) reaction is challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the chlorine atom). wikipedia.orglumenlearning.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.comlibretexts.org

In 1-(3-chlorophenyl)naphthalene, the chlorophenyl ring is not "activated" by such groups. The naphthalene substituent at the meta position does not provide the necessary electronic stabilization for the Meisenheimer complex. Consequently, displacing the chlorine with nucleophiles like hydroxides, alkoxides, or amines would require harsh reaction conditions, such as high temperatures and pressures, or the use of specialized catalytic systems. acs.org

Electrophilic Routes: The chlorophenyl ring can itself undergo electrophilic aromatic substitution. In this case, the directing effects are determined by the two existing substituents: the chlorine atom and the 1-naphthalene group.

Chlorine: A deactivating but ortho-, para-director. youtube.com

1-Naphthyl group: A bulky, deactivating meta-director.

The directing effects are antagonistic. msu.edu Substitution will likely occur at the positions ortho and para to the chlorine (C2, C4, C6) but meta to the naphthyl group. However, the C2 position is sterically hindered by the adjacent large naphthyl group. Therefore, electrophilic attack is most probable at the C4 and C6 positions of the chlorophenyl ring.

Organometallic Routes: The carbon-chlorine bond serves as a valuable handle for transition metal-catalyzed cross-coupling reactions. This approach is a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. cem.com The aryl chloride can be coupled with various organometallic reagents under catalysis by palladium, nickel, or copper complexes.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) complexes | C-C |

| Stille Coupling | Organotin compound (e.g., R-SnBu₃) | Pd(0) complexes | C-C |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd(0) complexes | C-C |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd(0) complexes | C-N |

These reactions are highly versatile and tolerate a wide range of functional groups, making them a preferred method for modifying the chlorophenyl unit. nobelprize.orgmdpi.com

Oxidation and Reduction Chemistry of the Compound

Oxidation: The naphthalene ring is more susceptible to oxidation than the chlorophenyl ring. Treatment with strong oxidizing agents can lead to several products depending on the reaction conditions.

Mild Oxidation: Agents like chromium trioxide may lead to the formation of naphthoquinone derivatives.

Vigorous Oxidation: Stronger conditions, such as hot potassium permanganate, can cause cleavage of the unsubstituted ring of the naphthalene moiety to yield 3-(3-chlorophenyl)phthalic acid. The chlorophenyl ring remains intact under these conditions. wordpress.com

Reduction: Both the naphthalene and chlorophenyl moieties can be reduced, with the naphthalene ring generally being more reactive.

Catalytic Hydrogenation: Using catalysts like palladium, platinum, or nickel with hydrogen gas can reduce the naphthalene ring to a tetralin (tetrahydronaphthalene) derivative. More forcing conditions can lead to complete saturation, forming a decalin derivative. Dechlorination of the chlorophenyl ring can also occur under certain hydrogenation conditions.

Dissolving Metal Reduction (Birch Reduction): This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com It selectively reduces one of the rings of the naphthalene system to a 1,4-diene without reducing the chlorophenyl ring. wikipedia.orghuji.ac.il The reduction occurs in the unsubstituted ring of the naphthalene moiety to preserve the aromaticity of the substituted ring. msu.edu

Photoreactivity and Light-Induced Transformations

The study of the photoreactivity of aryl-naphthalene derivatives is crucial for understanding their stability and potential applications in photochemistry and materials science. While specific experimental data on the light-induced transformations of 1-(3-Chlorophenyl)naphthalene are not extensively documented in publicly available literature, its photochemical behavior can be inferred from the known photoreactivity of its constituent aromatic moieties: the naphthalene ring and the chlorophenyl group. The absorption of ultraviolet (UV) light by 1-(3-Chlorophenyl)naphthalene is expected to promote the molecule to an electronically excited state, initiating a cascade of photophysical and photochemical processes.

Upon excitation, the molecule can undergo several competing deactivation pathways, including fluorescence, phosphorescence, and non-radiative decay, or it can proceed to various chemical reactions. The most probable light-induced transformations for 1-(3-Chlorophenyl)naphthalene include intramolecular photocyclization and photolytic cleavage of the carbon-chlorine bond.

Intramolecular Photocyclization

Aryl-substituted aromatic compounds are known to undergo intramolecular photocyclization reactions, a process that is particularly efficient in the formation of polycyclic aromatic hydrocarbons. researchgate.netias.ac.in In the case of 1-(3-Chlorophenyl)naphthalene, upon absorption of a photon, the excited molecule could undergo an electrocyclic reaction. This would involve the formation of a new carbon-carbon bond between the phenyl and naphthalene rings.

The proposed mechanism for this transformation would likely proceed through an excited singlet or triplet state, leading to the formation of a dihydrophenanthrene-like intermediate. Subsequent dehydrogenation, often facilitated by an oxidizing agent present in the reaction medium (such as dissolved oxygen), would lead to the formation of a planar, fully aromatic system. The position of the chloro substituent on the phenyl ring will influence the regioselectivity of this cyclization. For 1-(3-Chlorophenyl)naphthalene, cyclization could potentially occur at either the 2' or 4' position of the phenyl ring relative to the naphthalene linkage, leading to the formation of chlorinated benzo[c]phenanthrene (B127203) derivatives.

Photolytic Dehalogenation

Another significant photochemical pathway for chloroaromatic compounds is the homolytic cleavage of the carbon-chlorine (C-Cl) bond. rsc.orgkoreascience.kr UV irradiation of chlorobenzene (B131634) and its derivatives is known to induce the fission of the C-Cl bond, generating a phenyl radical and a chlorine atom. nih.gov This process is a common degradation pathway for chlorinated aromatic pollutants in the environment.

In the context of 1-(3-Chlorophenyl)naphthalene, the absorption of UV light could lead to the homolytic cleavage of the C-Cl bond on the phenyl ring. This would result in the formation of a 1-(3-radicalphenyl)naphthalene species and a chlorine radical. These highly reactive radical intermediates can then participate in a variety of secondary reactions. For instance, the aryl radical can abstract a hydrogen atom from the solvent or another organic molecule to yield 1-phenylnaphthalene, resulting in reductive dechlorination. rsc.org Alternatively, the radical could react with other molecules in the medium or undergo dimerization.

The efficiency of photodechlorination is dependent on the solvent and the presence of other substances that can act as hydrogen donors. koreascience.kr In aqueous environments, photohydrolysis, leading to the formation of a hydroxylated derivative (a phenol), has also been observed for chlorobenzene, suggesting a similar reaction could be possible for 1-(3-Chlorophenyl)naphthalene. koreascience.kr

Potential Photoproducts and Reaction Conditions

The specific products formed from the photoreactions of 1-(3-Chlorophenyl)naphthalene will be highly dependent on the experimental conditions, including the wavelength of the incident light, the solvent, and the presence or absence of oxygen and other reactive species. A summary of potential photoreactions and the resulting products is presented in the table below.

| Photoreaction Type | Proposed Reactant | Key Intermediates | Potential Final Products | Influencing Factors |

| Intramolecular Photocyclization | 1-(3-Chlorophenyl)naphthalene | Excited state (singlet or triplet), Dihydro-benzo[c]phenanthrene derivative | Chloro-benzo[c]phenanthrene isomers | Wavelength, Presence of oxidizing agents (e.g., O2) |

| Photolytic C-Cl Bond Cleavage | 1-(3-Chlorophenyl)naphthalene | 1-(3-radicalphenyl)naphthalene, Chlorine radical | 1-Phenylnaphthalene, Dimeric products, Solvent adducts | Wavelength, Solvent (hydrogen-donating capacity) |

| Photohydrolysis | 1-(3-Chlorophenyl)naphthalene | Phenyl cation intermediate | 1-(3-Hydroxyphenyl)naphthalene | Aqueous environment |

It is important to note that in the absence of direct experimental studies on 1-(3-Chlorophenyl)naphthalene, these proposed pathways are based on well-established photochemical principles of related aromatic compounds. Further research, including quantum yield determinations and product analysis under various irradiation conditions, would be necessary to fully elucidate the photoreactivity and reaction mechanisms of this specific compound.

Structure Property Relationships in the Context of 1 3 Chlorophenyl Naphthalene Analogs

Systematic Studies on the Influence of Substituent Position and Nature on Electronic Structure

The electronic properties of 1-phenylnaphthalene and its analogs are profoundly influenced by the type and position of substituents on either the naphthalene (B1677914) or the phenyl ring. These substituents can alter the electron density distribution across the molecule through a combination of inductive and resonance effects.

Systematic studies on naphthalene derivatives demonstrate that the position of a substituent dictates its electronic influence. tandfonline.combombaytechnologist.in For instance, an electron-releasing group like a hydroxyl (-OH) group modifies the electronic properties, and this effect is dependent on its substitution position on the naphthalene core. tandfonline.comresearchgate.netbohrium.com Quantum-chemical calculations and experimental measurements have shown that the effects of multiple substituents on the electrical transport properties can be additive. researchgate.net

Substituents on the phenyl ring of 1-phenylnaphthalene analogs also modulate the electronic structure. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the π-electron system that extends across both rings. researchgate.net The Hammett equation, which quantitatively describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives, has been extended to naphthalene systems to understand these electronic perturbations. nih.gov The presence of a trifluoromethyl group (-CF3), a strong EWG, for example, can significantly increase the sensitivity of the molecule's electronic properties to the effects of other substituents. nih.gov

The interaction between substituents can be categorized as follows:

Inductive Effects (F): These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. A chlorine atom, as in 1-(3-Chlorophenyl)naphthalene, exerts a significant electron-withdrawing inductive effect.

Resonance Effects (R): These involve the delocalization of π-electrons between the substituent and the aromatic system. Substituents like -NH2 or -OH can donate electron density into the ring system, while groups like -NO2 or -CN withdraw electron density.

| Substituent | Position | General Electronic Effect | Predicted Impact on Naphthalene Core |

|---|---|---|---|

| -Cl (Chloro) | Phenyl (meta) | Inductively withdrawing (-I), weakly resonance deactivating (-R) | Decreases overall electron density. |

| -OH (Hydroxyl) | Naphthalene (alpha or beta) | Inductively withdrawing (-I), strongly resonance donating (+R) | Increases electron density, especially at ortho and para positions relative to the substituent. tandfonline.com |

| -NO2 (Nitro) | Phenyl (para) | Strongly inductively and resonance withdrawing (-I, -R) | Significantly decreases electron density across the conjugated system. nih.gov |

| -CH3 (Methyl) | Phenyl (para) | Weakly inductively and hyperconjugatively donating (+I) | Slightly increases electron density. iau.ir |

| -NH2 (Amino) | Naphthalene | Inductively withdrawing (-I), strongly resonance donating (+R) | Strongly increases electron density on the naphthalene rings. bombaytechnologist.in |

Correlation Between Molecular Conformation and Spectroscopic Signatures (e.g., Dihedral Angles and NMR Chemical Shifts)

The two aromatic rings in 1-phenylnaphthalene are not coplanar due to steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the 8-position of the naphthalene ring. This results in a twisted conformation characterized by a specific dihedral angle (the angle between the planes of the two rings). This conformational preference has a direct and measurable impact on the molecule's spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) spectrum. royalsocietypublishing.orgroyalsocietypublishing.org

The dihedral angle is a key determinant of the extent of π-conjugation between the rings; a larger angle corresponds to less orbital overlap and weaker electronic communication. This, in turn, influences the magnetic environment of the nuclei. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) located near the inter-ring bond are particularly sensitive to conformational changes. royalsocietypublishing.org

For biaryl systems, a well-established relationship exists between the three-bond (vicinal) proton-proton coupling constant (³JHH) and the dihedral angle, which is described by the Karplus equation. libretexts.org This equation provides a powerful tool for estimating dihedral angles from experimental NMR data.

Modern computational chemistry allows for the accurate prediction of NMR chemical shifts. royalsocietypublishing.orgroyalsocietypublishing.org By performing geometry optimizations using methods like DFT, researchers can determine the lowest-energy conformation of a molecule, including its equilibrium dihedral angle. Subsequent GIAO (Gauge-Including Atomic Orbital) NMR calculations on this optimized structure can predict the chemical shifts. royalsocietypublishing.org The strong correlation between these calculated shifts and experimentally measured values provides insight into the molecule's conformation in solution. royalsocietypublishing.org For biaryl compounds, these computational approaches have been shown to yield results with low errors and strong linear correlations to experimental data. royalsocietypublishing.org

| Dihedral Angle (Approx.) | Degree of Conjugation | Expected Effect on ¹H NMR Chemical Shifts | Expected Effect on ³JHH (Karplus Relationship) |

|---|---|---|---|

| 0-30° (Near Planar) | High | Protons ortho to the inter-ring bond experience significant deshielding due to ring current effects. | Relatively large coupling constants for cis-aligned protons (θ ≈ 0°). libretexts.orgreddit.com |

| 30-60° (Twisted) | Moderate | Intermediate deshielding effects. Chemical shifts are highly sensitive to small changes in the angle. | Coupling constants vary significantly with the angle. |

| 60-90° (Perpendicular) | Low / Minimal | Reduced ring current effects from the adjacent ring; protons may appear more shielded compared to planar analogs. | Coupling constant approaches zero as the angle nears 90°. libretexts.org |

Designing Analogs for Modulated Reactivity and Stability Profiles

The rational design of analogs of 1-(3-Chlorophenyl)naphthalene with specific reactivity and stability profiles involves the strategic introduction of functional groups that alter the molecule's electronic and steric properties. The inherent reactivity of the naphthalene scaffold, particularly its susceptibility to electrophilic substitution, can be precisely tuned.

Modulating Reactivity: The reactivity of the naphthalene core towards electrophiles is greater than that of the phenyl ring. Substitution generally occurs at the C1 (alpha) position. By introducing additional substituents, this reactivity can be either enhanced or diminished.

Activating Groups: Electron-donating groups (-OH, -NH2, -OCH3) increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack. These groups direct incoming electrophiles primarily to the ortho and para positions. bombaytechnologist.in

Deactivating Groups: Electron-withdrawing groups (-NO2, -CN, -SO3H) decrease the electron density, rendering the rings less reactive towards electrophiles. In a substituted naphthalene, these groups will typically direct further substitution to the other ring. bombaytechnologist.in

C-H Activation: Recent advances in synthetic chemistry, particularly transition-metal-catalyzed C-H activation, provide powerful tools for selectively functionalizing specific positions on the naphthalene scaffold that are otherwise difficult to access. nih.gov This allows for the introduction of a wide diversity of chemical groups, enabling fine-tuning of the molecule's properties. nih.gov

Enhancing Stability: The chemical and metabolic stability of a molecule can be improved by blocking sites that are prone to reaction or degradation.

Steric Shielding: Introducing bulky substituents near a reactive site can sterically hinder the approach of reactants or enzymes, thereby increasing the molecule's stability.

Electronic Deactivation: As mentioned above, EWGs can decrease the reactivity of the aromatic system, making it more resistant to oxidative degradation.

Metabolic Blocking: In a biological context, positions susceptible to metabolic hydroxylation can be blocked, for example, by replacing a hydrogen atom with a fluorine atom. This modification often has a minimal steric impact but can significantly enhance metabolic stability.

| Design Goal | Strategy | Example Functional Group | Predicted Outcome |

|---|---|---|---|

| Increase reactivity towards electrophiles | Introduce an Electron-Donating Group (EDG) | -OCH3 (Methoxy) | Activates the ring for reactions like nitration or halogenation. |

| Decrease reactivity towards electrophiles | Introduce an Electron-Withdrawing Group (EWG) | -CN (Cyano) | Deactivates the ring, making it more stable against electrophilic attack. |

| Enhance metabolic stability | Block metabolically labile positions | -F (Fluoro) | Prevents enzymatic C-H oxidation at the site of substitution. |

| Introduce new functionality at a specific site | Directed C-H activation | -COOH (Carboxylic acid) via a directing group | Allows for late-stage functionalization to create novel analogs. nih.gov |

| Increase steric bulk | Introduce a large, non-reactive group | -C(CH3)3 (tert-Butyl) | Can improve stability by sterically shielding the core structure. |

Bioisosteric Principles in the Design of Naphthalene-Based Scaffolds

In medicinal chemistry, bioisosterism is a powerful strategy used in drug design to optimize the properties of a lead compound. researchgate.netnih.gov A bioisostere is a chemical substituent or group that can replace another group in a molecule while retaining the original biological activity. The goal of this replacement is often to improve other important characteristics, such as potency, selectivity, solubility, absorption, metabolism, or toxicity. nih.govopenaccessjournals.com The naphthalene scaffold is a common feature in many biologically active compounds, making it a prime candidate for the application of bioisosteric principles. acs.orgnih.gov

Bioisosteres are broadly classified into two categories:

Classical Bioisosteres: These consist of atoms or groups that have a similar size, shape, and valency. Examples include exchanging a hydroxyl group (-OH) for an amine (-NH2) or replacing a C=C double bond with a C=N double bond. u-tokyo.ac.jp

In the context of naphthalene-based scaffolds, bioisosteric replacements can be applied in several ways:

Ring Equivalents: A phenyl ring can be replaced with a heterocyclic ring like thiophene or pyridine to modulate properties like polarity and hydrogen bonding capacity. The naphthalene ring itself has been used as a bioisostere for other bicyclic systems, such as the quinoxaline ring in certain VEGFR inhibitors. acs.org

Functional Group Mimics: An amide bond, which is susceptible to hydrolysis by proteases, might be replaced with a more stable trifluoroethylamine group. u-tokyo.ac.jp

Hydrogen Replacement: Replacing a hydrogen atom with fluorine is a common strategy. Fluorine is small and can act as a bioisostere for hydrogen, but its high electronegativity can profoundly alter local electronic properties, influence pKa, and block metabolic oxidation. nih.gov

The application of these principles allows medicinal chemists to systematically modify a naphthalene-containing lead compound to address specific liabilities while preserving the key interactions required for its biological function.

| Original Group/Scaffold | Potential Bioisostere | Rationale for Replacement | Relevant Class |

|---|---|---|---|

| -H (Hydrogen) | -F (Fluorine) | Improve metabolic stability, alter pKa, modulate conformation. nih.gov | Classical |

| -COOH (Carboxylic Acid) | Tetrazole | Mimic acidity with improved metabolic stability and cell permeability. openaccessjournals.com | Non-Classical |

| Phenyl Ring | Thiophene or Pyridine Ring | Modulate polarity, solubility, and potential for hydrogen bonding. nih.gov | Non-Classical |

| -Cl (Chlorine) | -CF3 (Trifluoromethyl) | Increase lipophilicity and metabolic stability; mimic steric bulk. | Classical/Non-Classical |

| Quinoxaline Ring | Naphthalene Ring | Mimic the bicyclic aromatic scaffold to maintain binding interactions. acs.org | Non-Classical |

Potential Applications in Advanced Materials Science

Role as a Building Block in the Synthesis of π-Conjugated Organic Materials

The naphthalene (B1677914) moiety within 1-(3-Chlorophenyl)naphthalene provides a rigid and extended π-system, which is a fundamental requirement for the construction of π-conjugated organic materials. These materials are the cornerstone of modern organic electronics, finding applications in transistors, solar cells, and sensors. The presence of the reactive chloro- and phenyl- groups allows for the facile incorporation of this naphthalene unit into larger conjugated systems through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.

While specific research detailing the direct use of 1-(3-Chlorophenyl)naphthalene in the synthesis of complex π-conjugated systems is still emerging, the broader class of naphthalene derivatives serves as a well-established foundation for such materials. For instance, naphthalene-based polymers are recognized for their potential in creating materials with desirable electronic properties. The introduction of a chlorophenyl group, as in 1-(3-Chlorophenyl)naphthalene, is anticipated to further modulate these properties, potentially leading to materials with enhanced charge transport characteristics or specific energy level alignments crucial for device performance.

Precursor for Functional Organic Dyes and Pigments

The chromophoric nature of the naphthalene core makes 1-(3-Chlorophenyl)naphthalene a promising starting material for the synthesis of novel organic dyes and pigments. The extended π-system of naphthalene absorbs light in the ultraviolet region, and by extending the conjugation through chemical modification of the phenyl group or by introducing other auxochromic groups, the absorption can be shifted into the visible spectrum.

The chlorine atom on the phenyl ring can also serve as a handle for further chemical transformations, allowing for the attachment of various color-tuning groups. This versatility enables the design of dyes with specific absorption and emission profiles, making them suitable for a range of applications, including textiles, printing inks, and as color filters in electronic displays.

Integration into Polymeric Frameworks with Tailored Electronic Properties

The ability to incorporate 1-(3-Chlorophenyl)naphthalene into polymeric structures opens up possibilities for creating advanced functional polymers with precisely controlled electronic properties. Through polymerization reactions involving the phenyl or naphthalene units, this compound can be integrated as a repeating unit in a polymer chain.

The properties of the resulting polymer can be tailored by co-polymerizing 1-(3-Chlorophenyl)naphthalene with other monomers. This approach allows for the fine-tuning of the polymer's band gap, charge carrier mobility, and solubility, which are critical parameters for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of the chlorine atom can also enhance the polymer's stability and influence its morphology in thin films, further impacting device performance.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Applications

Naphthalene derivatives are widely investigated for their luminescent properties and their use in organic light-emitting diodes (OLEDs). The rigid structure of the naphthalene core often leads to high fluorescence quantum yields. While specific data on the luminescent properties of 1-(3-Chlorophenyl)naphthalene are not extensively documented in public literature, its structural similarity to other luminescent naphthalene-based compounds suggests its potential in this area.

The compound is listed by some chemical suppliers as an "OLED material intermediate," indicating its likely use in the synthesis of more complex molecules for OLED applications. It could serve as a building block for host materials, which form the matrix for emissive dopants in an OLED, or as a precursor for the emissive molecules themselves. The chlorophenyl group can influence the triplet energy of the molecule, a critical parameter in the design of host materials for phosphorescent OLEDs. Further research into the photophysical properties of derivatives of 1-(3-Chlorophenyl)naphthalene is warranted to fully explore their potential in next-generation lighting and display technologies.

Below is a table summarizing the potential roles of 1-(3-Chlorophenyl)naphthalene in the discussed applications:

| Application Area | Potential Role of 1-(3-Chlorophenyl)naphthalene | Key Structural Features Utilized |

| π-Conjugated Organic Materials | Building block for larger conjugated systems | Naphthalene core, reactive chloro- and phenyl- groups for cross-coupling reactions |

| Functional Organic Dyes and Pigments | Precursor for synthesizing colored compounds | Naphthalene chromophore, sites for conjugation extension and attachment of auxochromes |

| Polymeric Frameworks | Monomer unit for functional polymers | Polymerizable sites on phenyl or naphthalene rings, property-tuning substituent |

| Luminescent Materials and OLEDs | Intermediate for host or emissive materials | Naphthalene core for luminescence, substituents for tuning electronic properties |

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)naphthalene, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example:

- Friedel-Crafts Approach : React naphthalene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and purify via column chromatography using hexane:ethyl acetate (9:1) .

- Suzuki Coupling : Use 1-bromonaphthalene and 3-chlorophenylboronic acid with a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed THF/Na₂CO₃ solution. Optimize temperature (80–100°C) and reaction time (12–24 hrs) to achieve >85% yield .

Q. Key Considerations :

Q. What analytical techniques are critical for structural elucidation of 1-(3-Chlorophenyl)naphthalene?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ at m/z 238.05) and fragment patterns .

- X-ray Crystallography :

- Single-crystal analysis resolves spatial arrangement, particularly for confirming steric effects of the chlorophenyl group .

Q. How should researchers design preliminary toxicity screening for 1-(3-Chlorophenyl)naphthalene?

Methodological Answer: Follow tiered screening based on OECD guidelines:

In Vitro Assays :

- Ames test (bacterial reverse mutation) to assess mutagenicity.

- MTT assay on human hepatocytes (HepG2) for cytotoxicity (IC₅₀ determination) .

Acute Toxicity in Rodents :

- Administer via oral gavage (dose range: 50–500 mg/kg) over 14 days. Monitor mortality, body weight, and organ histopathology (liver/kidney) .

Data Interpretation :

- Compare results with structurally similar compounds (e.g., naphthalene derivatives) to identify structure-activity relationships .

Advanced Research Questions

Q. How can conflicting data on systemic toxicity of 1-(3-Chlorophenyl)naphthalene be resolved?

Methodological Answer:

- Risk of Bias (RoB) Assessment :

- Use standardized questionnaires (Table C-7 ) to evaluate study quality. Key criteria:

- Randomization of dose groups.

- Allocation concealment and blinding.

- Classify studies as high/moderate/low confidence based on RoB scores .

- Meta-Analysis :

- Pool data from high-confidence studies (e.g., hepatic enzyme elevation in rodents) using fixed/random-effects models. Address heterogeneity via subgroup analysis (e.g., exposure duration) .

Q. What methodologies are used to study environmental degradation pathways of 1-(3-Chlorophenyl)naphthalene?

Methodological Answer:

- Photolysis Experiments :

- Microbial Biodegradation :

- QSPR Modeling :

Q. How can researchers address discrepancies in reported pharmacokinetic parameters for 1-(3-Chlorophenyl)naphthalene?

Methodological Answer:

- Interspecies Scaling :

- Apply allometric scaling (e.g., ) to adjust rodent data for human extrapolation .

- In Silico Modeling :

- Use GastroPlus® or PK-Sim to simulate absorption/distribution, incorporating log P (2.8) and plasma protein binding (85%) .

- Validation :

- Compare predictions with in vivo data from controlled exposure studies (e.g., human dermal absorption assays) .

Q. What advanced techniques are recommended for detecting trace residues of 1-(3-Chlorophenyl)naphthalene in biological samples?

Methodological Answer:

- LC-MS/MS Quantification :

- Solid-Phase Microextraction (SPME) :

- Optimize fiber coating (e.g., PDMS/DVB) for headspace sampling from blood or urine .

- Quality Control :

Q. Table 1. Inclusion Criteria for Toxicity Studies (Adapted from )

| Parameter | Criteria |

|---|---|

| Species | Humans, rodents (rats/mice) |

| Exposure Routes | Inhalation, oral, dermal |

| Health Outcomes | Hepatic, renal, hematological effects |

| Study Duration | Acute (≤14 days), subchronic (15–90 days) |

Q. Table 2. Risk of Bias Assessment for Animal Studies (Adapted from )

| Question | High Confidence | Low Confidence |

|---|---|---|

| Adequate randomization? | Yes | No |

| Allocation concealment? | Yes | No |

| Complete outcome reporting? | Yes | No |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.